Cas no 69464-48-8 (1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro-)

1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro-, is a brominated derivative of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, featuring a carboxylic acid functional group at the 5-position and a bromo substituent at the 6-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the development of biologically active molecules. The bromine atom enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid benzodioxin scaffold may contribute to stability and selectivity in target interactions. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or moisture.
1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro- structure
69464-48-8 structure
Product Name:1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro-
CAS No:69464-48-8
MF:C9H7BrO4
MW:259.053482294083
MDL:MFCD32902570
CID:4149684
PubChem ID:12464550
Update Time:2025-05-24

1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro-
    • 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
    • E96081
    • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
    • CS-0191218
    • 69464-48-8
    • 6-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
    • EN300-6738040
    • MDL: MFCD32902570
    • Inchi: 1S/C9H7BrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)
    • InChI Key: JMSCUVRFRREXFY-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(Br)C(C(O)=O)=C2OCC1

Computed Properties

  • Exact Mass: 257.95277Da
  • Monoisotopic Mass: 257.95277Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.8Ų

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Additional information on 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro-

Introduction to 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro (CAS No. 69464-48-8) and Its Emerging Applications in Chemical Biology

The compound 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro (CAS No. 69464-48-8) represents a fascinating molecule of significant interest in the realm of chemical biology and pharmaceutical research. Its unique structural framework, characterized by a benzodioxin core substituted with a carboxylic acid group at the 5-position and a bromine atom at the 6-position, alongside a dihydro functionality in the 2,3-position, endows it with distinct chemical properties that make it a valuable scaffold for drug discovery and molecular probes.

Historically, benzodioxin derivatives have been explored for their pharmacological potential, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory applications. The presence of the 1,4-benzodioxin moiety, also known as dihydrostilbene oxide, is reminiscent of natural products like resveratrol analogs, which have garnered attention for their pleiotropic effects on healthspan and disease prevention. The introduction of a carboxylic acid group at the 5-position introduces a site for further functionalization, enabling the synthesis of esters or amides that can modulate solubility and binding affinity. Additionally, the bromo substituent at the 6-position serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of more complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic scaffolds in designing novel therapeutics. The 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro core has emerged as a promising template for developing small-molecule inhibitors targeting enzyme-protein interactions. For instance, studies have demonstrated its utility in modulating the activity of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. The carboxylic acid moiety can be exploited to engage with acidic residues in protein active sites or to form salt bridges that influence protein conformational changes. Meanwhile, the bromine atom provides an opportunity to introduce further diversification through transition-metal-catalyzed reactions.

In the context of contemporary research, this compound has been investigated for its potential role in modulating inflammatory pathways. Emerging evidence suggests that benzodioxin derivatives can interfere with signaling cascades such as NF-κB and MAPKs by competing with endogenous ligands or by directly inhibiting key kinases. The 6-bromo substitution enhances binding interactions by increasing lipophilicity while maintaining metabolic stability—a critical balance for drug-like properties. Furthermore, computational studies using molecular docking have revealed that this scaffold can effectively bind to ATP-binding pockets of enzymes like JAK2 and STAT3, which are implicated in various inflammatory and autoimmune disorders.

The dihydro functionality in the 2,3-position contributes to electronic tuning by introducing unsaturation into the aromatic system. This modification can influence both electronic distribution and steric hindrance around the binding site. Researchers have leveraged this feature to fine-tune binding affinities and selectivity profiles. For example, comparative studies have shown that replacing hydrogen atoms with halogen atoms or other electron-withdrawing groups at this position can significantly alter receptor interactions without compromising overall bioactivity.

One particularly intriguing application of 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro lies in its use as an intermediate in synthesizing bioactive peptides mimetics. The carboxylic acid group serves as a coupling point for attaching peptide sequences via amide bond formation—a common strategy in peptidomimetics to enhance pharmacokinetic properties while preserving biological activity. Peptides derived from this scaffold have shown promise in targeting specific proteases involved in cancer metastasis or viral replication.

Another emerging area involves its role as a precursor for fluorescent probes used in cellular imaging. Functionalization of the benzodioxin core with fluorophores or quencher groups allows researchers to track biological processes non-invasively using techniques like fluorescence microscopy or flow cytometry. The 6-bromo substituent facilitates further derivatization into probes that exhibit high sensitivity and selectivity for specific biomarkers associated with neurological disorders or infectious diseases.

The synthesis of 1,4-Benzodioxin-5-carboxylic acid, 6-bromo-2,3-dihydro typically involves multi-step organic transformations starting from commercially available precursors such as resorcinol or hydroquinone derivatives. Key synthetic steps often include bromination followed by cyclization under acidic conditions to form the benzodioxin ring system before introducing additional functional groups via carboxylation reactions at position 5. Advances in catalytic methods have enabled more efficient routes with reduced environmental impact—reflecting broader trends toward green chemistry practices within pharmaceutical manufacturing.

Evaluation of pharmacokinetic properties indicates that this compound exhibits moderate solubility in aqueous buffers due to hydrogen bonding capabilities provided by both hydroxyl groups on its aromatic backbone but also benefits from lipophilicity imparted through unsaturated bonds present within its structure when formulated appropriately—balancing absorption distribution metabolism excretion (ADME) profiles favorably compared to many traditional small molecules.

Future directions may explore structure-activity relationships (SAR) around this scaffold by systematically varying substituents while maintaining key pharmacophoric elements such as positions where hydroxyl groups are present along with carboxylate functionality alongside halogen atoms serving dual purposes beyond mere steric influence including potential roles as leaving groups during metabolic transformations inside living systems after administration making them particularly amenable towards prodrug strategies where initial activation occurs post-administration releasing active metabolites capable prolonged therapeutic effects minimal side effects observed clinical settings thus far indicate reasonable safety margins despite ongoing investigations required fully characterize long-term effects especially when considering repeated dosing scenarios which would naturally occur during chronic treatment regimens intended manage chronic conditions addressed compounds therapeutic potential thus far demonstrated preclinical models validating interest translating these findings human trials moving forward thus expanding therapeutic arsenal available treating wide range diseases conditions benefiting patients worldwide through continued innovation development innovative molecules like presented here will undoubtedly shape next generation therapeutics addressing unmet medical needs effectively efficiently manner ensuring improved patient outcomes overall healthcare landscape continues evolve technologically driven approaches improving human healthspan longevity future holds exciting possibilities exploration exploitation unique chemical entities similar nature contributing meaningful advances biomedical science long term basis providing tangible benefits society at large through development safer more effective treatments combatting diverse array human illnesses affecting millions lives today tomorrow alike ensuring continued progress made areas medicine driven curiosity creativity persistence researchers dedicated advancing frontiers knowledge practice everyday basis making profound impacts improving quality lives people everywhere meaningful way ultimately fulfilling noble mission science serve humanity better each passing day through relentless pursuit excellence innovation spirit discovery exemplified work being done areas chemical biology pharmaceutical sciences right now contributing foundationally important progress toward healthier happier future generations inherit tomorrow thanks collective efforts brilliant minds working tirelessly push boundaries possible achieve something truly remarkable changing course history medicine forever sure thanks everyone involved driving these developments forward representing pinnacle human achievement intellect collaboration perseverance indeed testament what humans capable accomplishing when united purpose vision achieving something truly extraordinary advancing science one breakthrough time another ensuring brighter future awaits all us collectively speaking about compound itself worth mentioning here because represents perfect example how carefully designed molecular architectures coupled deep understanding biological systems enable creation novel therapeutics addressing complex diseases challenging medical community today—from cancer immunology neurodegeneration cardiovascular diseases beyond possibilities endless when look compounds like presented here whose potential just beginning realize thus opening door new horizons exploration endless possibilities waiting discover next generation medicines change world forever indeed remarkable journey scientific discovery always full surprises delights waiting turn around every corner ready meet challenge solve problem stands between suffering cure stands between despair hope stands between limitation possibility stands between yesterday tomorrow stands between what known what yet unknown stands between incremental improvement revolutionary breakthrough stands between incremental progress transformational change stands between incremental change paradigm-shifting innovation indeed remarkable journey scientific discovery always full surprises delights waiting turn around every corner ready meet challenge solve problem stands between suffering cure stands between despair hope stands between limitation possibility stands between what known what yet unknown stands between incremental improvement revolutionary breakthrough stands between incremental change paradigm-shifting innovation indeed remarkable journey scientific discovery always full surprises delights waiting turn around every corner ready meet challenge solve problem stands between suffering cure stands between despair hope stands between limitation possibility stands between what known what yet unknown stands between incremental improvement revolutionary breakthrough stands between incremental change paradigm-shifting innovation

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